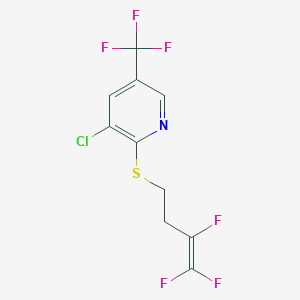

3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3,4,4-trifluoro-3-butenyl sulfide

Description

Properties

IUPAC Name |

3-chloro-2-(3,4,4-trifluorobut-3-enylsulfanyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF6NS/c11-6-3-5(10(15,16)17)4-18-9(6)19-2-1-7(12)8(13)14/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGGZNHZAFIYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)SCCC(=C(F)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF6NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3,4,4-trifluoro-3-butenyl sulfide is a synthetic compound that has garnered attention in pharmaceutical and agrochemical research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, along with a trifluorobutenyl sulfide moiety. The presence of these functional groups enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) .

Minimum Inhibitory Concentration (MIC) Data:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 22 | MRSA | 0.031–0.062 |

| 22 | VRSA | 0.031–0.062 |

| Control (Vancomycin) | MRSA | ~9 |

The compound demonstrated concentration-dependent bactericidal activity comparable to vancomycin, suggesting its potential as an alternative therapeutic agent for treating resistant bacterial infections .

Anticancer Activity

In addition to its antimicrobial effects, the compound has been explored for anticancer properties. Studies have indicated that trifluoromethyl-substituted compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

In a study examining the cytotoxic effects of several trifluoromethyl-containing compounds on cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells. This suggests that modifications to the chemical structure can significantly enhance anticancer activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity: The trifluoromethyl group enhances binding affinity to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

- Disruption of Membrane Integrity: The lipophilic nature of the compound allows it to penetrate cellular membranes effectively, leading to disruption of membrane integrity in target cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

Fluopyram (N-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide)

- CAS No.: 658066–35–4

- Chemical Class : Benzamide derivative with pyridinyl and trifluoromethyl groups.

- Key Functional Groups : Amide linkage, pyridinyl ring, trifluoromethyl substituents.

- Application : Broad-spectrum fungicide and nematicide.

- Regulatory Status : Approved for use in formulations with Tebuconazole until 2023 under U.S. customs regulations .

- Comparison : Unlike the target compound’s sulfide bridge, Fluopyram features an amide bond, enhancing its systemic activity in plants. Both share the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety, suggesting similar bioactivity pathways .

Haloxyfopetoxyethyl (Propanoic Acid, 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)-, 2-Ethoxyethyl Ester)

- CAS No.: 87237-48-7

- Chemical Class: Aryloxyphenoxypropionate ester.

- Key Functional Groups: Ester linkage, phenoxy-pyrinyloxy backbone.

- Application: Former herbicide (now banned).

- Toxicity/Regulatory Status: Prohibited due to carcinogenicity in animal studies .

- Comparison: The pyridinyl group is conserved, but the ester functional group and phenoxy chain differentiate it from the sulfide-linked trifluoro-butenyl group in the target compound. This structural divergence likely contributes to distinct toxicity profiles .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Key Functional Groups : Pyrazole ring, sulfanyl (thioether) bridge, trifluoromethyl group.

- Comparison: Shares a sulfur-based linkage (sulfanyl vs. sulfide) and trifluoromethyl substituents.

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is a recurring motif in agrochemicals, conferring resistance to enzymatic degradation. Replacing ester or amide linkages (as in Fluopyram or Haloxyfopetoxyethyl) with a sulfide bridge may alter bioavailability and environmental persistence .

- Toxicity Considerations: Haloxyfopetoxyethyl’s carcinogenicity highlights the need for rigorous toxicity profiling of pyridinyl derivatives. The target compound’s trifluoro-butenyl group could introduce unique metabolic pathways requiring further study .

- Regulatory Gaps : Unlike Fluopyram, the target compound lacks explicit regulatory mentions, underscoring the necessity for updated hazard assessments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing pyridinyl-sulfide derivatives like 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3,4,4-trifluoro-3-butenyl sulfide?

- Answer : A common approach involves nucleophilic substitution between pyridinyl thiol intermediates and halogenated alkenes. For example, analogous compounds (e.g., haloxyfop derivatives) are synthesized via coupling reactions between chlorinated pyridinyl ethers and phenoxypropanoate esters . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are essential for characterizing this compound's purity and structure?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming substituent positions on the pyridine ring and sulfide linkage . For fluorinated analogs, ¹⁹F NMR can resolve trifluoromethyl group interactions .

Q. How should researchers address solubility challenges during in vitro bioassays?

- Answer : Co-solvents like acetonitrile or dimethyl sulfoxide (DMSO) are often used to enhance solubility. For example, fluorinated benzamides (e.g., fluopimomide) show improved solubility in chloroform or acetonitrile, enabling consistent dosing in bioactivity studies . Sonication or mild heating (≤40°C) may further aid dissolution without decomposition .

Advanced Research Questions

Q. How can contradictions in bioactivity data against plant pathogens be systematically resolved?

- Answer : Cross-validation using both in vitro (e.g., fungal spore germination assays) and in vivo (e.g., seed treatment trials) methods is critical. For instance, fluopyram's efficacy against Fusarium virguliforme was confirmed through field trials after initial in vitro discrepancies, highlighting the role of environmental factors in activity . Dose-response curves and statistical models (e.g., EC₅₀ comparisons) should be employed to quantify variability .

Q. What computational strategies predict the environmental fate and metabolite toxicity of this compound?

- Answer : Quantitative structure-activity relationship (QSAR) models can estimate degradation pathways and persistence. Molecular docking studies with target enzymes (e.g., fungal succinate dehydrogenase for fluopyram) help predict metabolite formation and non-target organism risks . Regulatory databases like PubChem provide parameters for environmental modeling .

Q. What strategies optimize enantiomeric purity during synthesis of chiral analogs?

- Answer : Asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) or chiral stationary-phase HPLC can achieve >98% enantiomeric excess. For example, TraceCERT® certified reference materials emphasize the need for rigorous chiral purity in agrochemical research . Dynamic kinetic resolution may also be applied to racemic intermediates .

Methodological Considerations

Q. How should stability studies be designed for fluorinated pyridinyl sulfides under varying storage conditions?

- Answer : Accelerated stability testing (40°C/75% relative humidity for 6 months) with periodic HPLC analysis identifies degradation products. For fluorinated compounds like fluopimomide, inert atmosphere storage (-20°C) prevents oxidation of sulfur linkages . Mass balance studies reconcile potency loss with degradant formation .

Q. What regulatory compliance steps are essential when publishing bioactivity data for agrochemical derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.